molecular formula C7H10ClNOS B2877280 2-Methyl-5,6-dihydro-4H-cyclopenta[d][1,2]thiazol-3-one;hydrochloride CAS No. 82634-63-7

2-Methyl-5,6-dihydro-4H-cyclopenta[d][1,2]thiazol-3-one;hydrochloride

Cat. No. B2877280
CAS RN: 82634-63-7
M. Wt: 191.67
InChI Key: JPELFARHERJLOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate” is similar in structure . It has a molecular weight of 197.26 . Another related compound is “methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate” with a molecular weight of 182.24 .


Molecular Structure Analysis

The InChI code for “methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate” is 1S/C9H11NO2S/c1-12-9(11)7-5-3-2-4-6(5)13-8(7)10/h2-4,10H2,1H3 .


Physical And Chemical Properties Analysis

The compound “methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate” is a solid at room temperature .

Scientific Research Applications

Medicinal Chemistry: Antitumor Activity

This compound is part of a class of thiazoles known for their pharmacophore properties, which are essential for drug design. Thiazoles have been identified to possess antitumor activities . The specific structure of the compound may interact with biological targets that play a role in cancer cell proliferation, making it a potential candidate for antitumor drug development.

Pharmaceutical Research: Analgesic and Anti-inflammatory Properties

Research has indicated that derivatives of thiazoles exhibit significant analgesic and anti-inflammatory activities . This suggests that “2-Methyl-5,6-dihydro-4H-cyclopenta[d][1,2]thiazol-3-one;hydrochloride” could be synthesized into drugs that alleviate pain and reduce inflammation, contributing to treatments for conditions like arthritis or muscular pain.

Agriculture: Antimicrobial and Antifungal Uses

The thiazole ring is a common feature in compounds with antimicrobial and antifungal properties . This compound could be used in agricultural research to develop new pesticides or fungicides that help protect crops from microbial and fungal infections, thereby improving crop yield and food security.

Industrial Applications: Chemical Synthesis

In industrial chemical synthesis, this compound could serve as an intermediate or a catalyst due to its reactive thiazole ring. It could be used in the synthesis of more complex molecules for materials science or other industrial chemical processes .

Environmental Impact: Hazard Classification and Labelling

Understanding the environmental impact of chemicals is crucial. The compound’s hazard classification and labelling need to be thoroughly researched to ensure safe handling and disposal. This includes studying its potential effects on aquatic life, soil quality, and air purity .

Biotechnology: Enzyme Inhibition

Thiazoles are known to act as enzyme inhibitors, which can be utilized in biotechnological applications such as developing new biochemical assays or therapeutic agents. The compound could be studied for its potential to inhibit specific enzymes that are relevant in disease pathways or industrial biotechnology processes .

Safety and Hazards

According to the safety data sheet for “methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate”, it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-methyl-5,6-dihydro-4H-cyclopenta[d][1,2]thiazol-3-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS.ClH/c1-8-7(9)5-3-2-4-6(5)10-8;/h2-4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPELFARHERJLOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(S1)CCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 13035395

CAS RN

82634-63-7
Record name 2-methyl-2H,3H,4H,5H,6H-cyclopenta[d][1,2]thiazol-3-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.